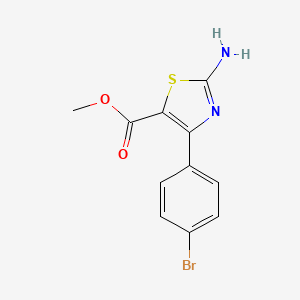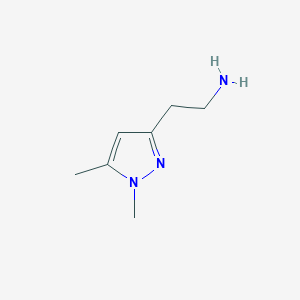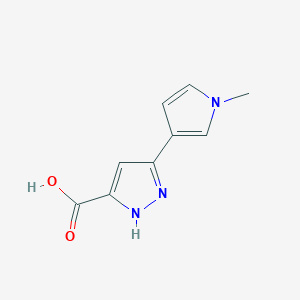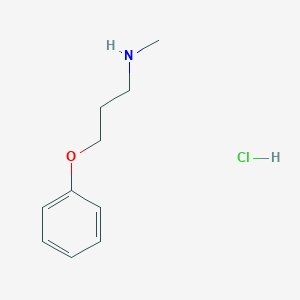
N-Methyl-3-phenoxypropan-1-amine hydrochloride
説明
N-Methyl-3-phenoxypropan-1-amine hydrochloride, commonly known as phenoxypropamine, is a chemical compound that belongs to the amphetamine family. It was first synthesized in the 1930s and has been used for various research purposes since then. Phenoxypropamine is a stimulant that affects the central nervous system and has been studied for its potential therapeutic applications.
科学的研究の応用
-
Synthesis of Amines
- Field: Organic Chemistry
- Application: This compound could potentially be used in the synthesis of amines . Amines are fundamental for a wide range of applications in medicinal chemistry and materials science .
- Method: One method could involve an S N 2 reaction between a 1° or 2° alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .
- Results: The alkyl azide is not nucleophilic so it cannot react with additional alkyl halide to produce overalkylation .
-
N-Formylation of Primary Aromatic Amines
- Field: Medicinal Chemistry
- Application: This compound could be used in the N-formylation of primary aromatic amines . Formamides are an important class of organic compounds which possess a very wide range of applications in synthetic chemistry .
- Method: The process could involve reacting amines with formic acid using NP@SO3H as a catalyst .
- Results: The resulting formamides are extensively used as Lewis base catalysts in allylation, and hydrosilation of carbonyl compounds .
-
Synthesis of Novel Disubstituted 1-Phenylpropan-2-amines
- Field: Biochemistry
- Application: This compound could be used in the synthesis of novel disubstituted 1-phenylpropan-2-amines . These amines could have potential applications in medicinal chemistry .
- Method: The process could involve the use of immobilised whole-cell biocatalysts with ®-transaminase activity .
- Results: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced .
-
Phenoxy Acetamide Derivatives
- Field: Medicinal Chemistry
- Application: This compound could potentially be used in the synthesis of phenoxy acetamide and its derivatives . These derivatives have a wide range of applications in medicinal chemistry .
- Method: The process could involve the synthesis of phenoxy acetic acid derivatives containing anisole in which acetic acid or its derivatives are linked to the methane group .
- Results: The resulting compounds could be used in the treatment of various diseases and conditions .
-
Chemical Supplier
- Field: Industrial Chemistry
- Application: This compound could be supplied by chemical companies for use in various industrial applications.
- Method: The compound could be synthesized and then supplied to various industries for use in their processes.
- Results: The availability of this compound could facilitate various industrial processes.
-
Synthesis Routes
- Field: Organic Chemistry
- Application: This compound could be used in various synthesis routes.
- Method: The specific synthesis route would depend on the desired end product.
- Results: The resulting compounds could have a wide range of applications.
特性
IUPAC Name |
N-methyl-3-phenoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKULZJEPCEPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-phenoxypropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



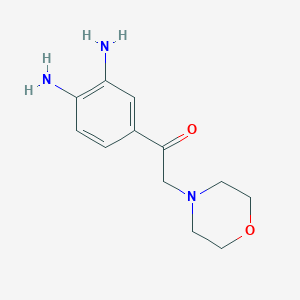
![[(1,4-Dimethyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B1530646.png)
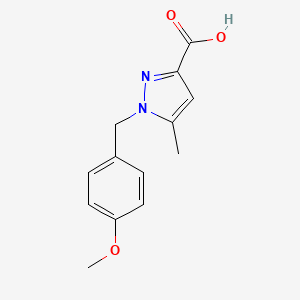
![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)
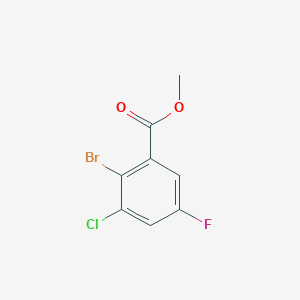
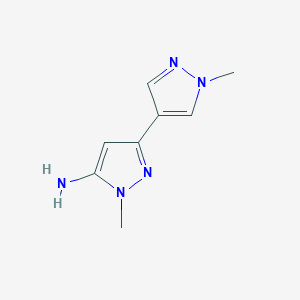
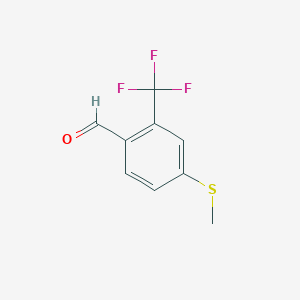
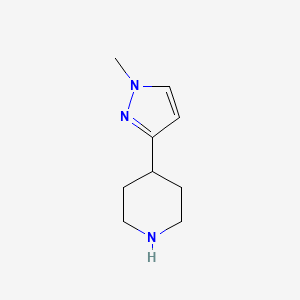
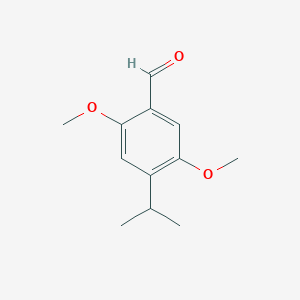
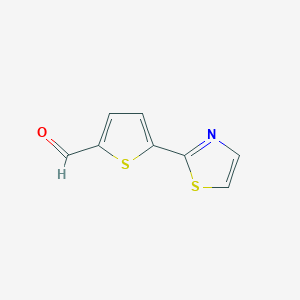
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)
